Boc-4-nitro-L-phenylalanine

Catalog No.
S760445
CAS No.
33305-77-0
M.F
C14H18N2O6
M. Wt
310.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-nitro-L-phenylalanine

CAS Number

33305-77-0

Product Name

Boc-4-nitro-L-phenylalanine

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid

Molecular Formula

C14H18N2O6

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)

InChI Key

XBQADBXCNQPHHY-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Synonyms

33305-77-0;Boc-4-nitro-L-phenylalanine;Boc-Phe(4-NO2)-OH;(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoicacid;Boc-L-4-Nitrophenylalanine;N-Boc-4-nitro-L-phenylalanine;Boc-L-4-NO2-Phe-OH;103451-56-5;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoicacid;N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine;MFCD00038128;SBB064262;(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoicacid;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoicacid;(2S)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-3-(4-nitrophenyl)propanoicacid;Boc-L-4-Nitrophe;AC1ODWBS;N-Boc-p-nitrophenylalanine;N-Boc-4-nitrophenylalanine;Boc-p-nitro-L-phenylalanine;15348_ALDRICH;SCHEMBL199415;(S)-N-boc-4-nitrophenylalanine;15348_FLUKA;CTK3C6188

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Building Block for Peptides:

Boc-4-nitro-L-phenylalanine serves as a valuable building block for the construction of peptides containing the 4-nitrophenylalanine moiety. The "Boc" group (tert-butoxycarbonyl) protects the amino group of the molecule, allowing for selective coupling with other protected amino acids in a controlled manner during peptide chain assembly []. This specific protection strategy enables the incorporation of the 4-nitrophenylalanine unit into various peptide sequences for diverse research purposes.

Studying Protein Function and Drug Design:

The introduction of the 4-nitrophenylalanine group into peptides can be used to probe protein function and aid in drug design. The nitro group possesses unique properties, such as its ability to absorb light at a specific wavelength and act as a hydrogen bond acceptor. Researchers can leverage these properties to:

  • Label peptides for studying their interactions with proteins or other biomolecules [].
  • Introduce conformational constraints within a peptide to mimic specific protein conformations, aiding in the understanding of protein function and the development of drugs that target these conformations [].

Boc-4-nitro-L-phenylalanine is a derivative of the amino acid phenylalanine, distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitro group at the para position of the phenyl ring. This compound is utilized extensively in peptide synthesis due to its unique structural properties, which facilitate various chemical modifications and reactions. The molecular formula of Boc-4-nitro-L-phenylalanine is C${14}$H${18}$N${2}$O${6}$, and it has a molecular weight of 310.31 g/mol .

  • Increasing hydrophobicity due to the aromatic nature of the nitro group [].
  • Introducing a potential site for specific interactions with other molecules due to the nitro group's electron-withdrawing character [].

The specific effects depend on the peptide sequence and the nitro group's position within the peptide structure.

Boc-4-nitro-L-phenylalanine should be handled with care following standard laboratory safety protocols for organic compounds. Specific data on its toxicity is limited, but potential hazards include:

  • Irritation: May irritate skin and eyes upon contact [].
  • Respiratory issues: Inhalation of dust or vapors may irritate the respiratory tract [].

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions, which can be achieved using reducing agents like hydrogen gas in the presence of palladium catalysts.
  • Reduction: The nitro group can be converted to an amino group, leading to the formation of 4-amino-L-phenylalanine derivatives.
  • Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound .

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or other oxidizing agents.
  • Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Boc-4-nitro-L-phenylalanine is primarily employed in biochemical research, particularly in studies related to protein structure and function. Its unique nitro group allows for selective modifications that can influence enzyme activity and protein interactions. This compound has been investigated for its potential role in drug development, especially in designing novel therapeutic agents that target specific biological pathways .

The synthesis of Boc-4-nitro-L-phenylalanine typically involves protecting the amino group of 4-nitro-L-phenylalanine with a Boc group. This process can be achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine, often in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, automated peptide synthesizers and large-scale reactors are used to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and enhance efficiency .

Boc-4-nitro-L-phenylalanine has a diverse range of applications:

  • Chemistry: Serves as a building block in peptide synthesis and as a precursor for various chemical modifications.
  • Biology: Used in studying protein interactions and enzyme inhibitors.
  • Medicine: Investigated for potential uses in drug development.
  • Industry: Employed in producing specialty chemicals and as an intermediate in synthesizing complex molecules .

Several compounds share structural similarities with Boc-4-nitro-L-phenylalanine. Here are some notable examples:

Compound NameKey Features
Boc-4-amino-L-phenylalanineContains an amino group instead of a nitro group.
Boc-4-chloro-L-phenylalanineFeatures a chloro group instead of a nitro group.
Boc-4-methoxy-L-phenylalanineContains a methoxy group instead of a nitro group.

Uniqueness

Boc-4-nitro-L-phenylalanine stands out due to its nitro group's ability to undergo various chemical transformations, making it versatile for synthesizing diverse peptides and proteins while also facilitating biochemical studies .

XLogP3

1.6

Other CAS

33305-77-0

Wikipedia

N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine

Dates

Modify: 2023-08-15

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